Cas no 55-52-7 ((1-phenylpropan-2-yl)hydrazine)

55-52-7 structure
Produktname:(1-phenylpropan-2-yl)hydrazine
(1-phenylpropan-2-yl)hydrazine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Bromo-2-methylpropionic acid
- Pheniprazine
- 1-(1-phenylpropan-2-yl)hydrazine
- 1-phenylpropan-2-ylhydrazine
- (1-phenylpropan-2-yl)hydrazine
- 1-Phenyl-2-hydrazinopropane
- Feniprazyne [Polish]
- VXTWEDPZMSVFEF-UHFFFAOYSA-N
- UNII-37VKD7067M
- Pheniprazine dl-form
- HY-W224327
- NCIOpen2_000669
- Phenizine
- Pheniprazinum
- NS00033337
- Pheniprazinum [INN-Latin]
- Q7181347
- PHENIPRAZINE [WHO-DD]
- Hydrazine, (1-methyl-2-phenylethyl)-
- 37VKD7067M
- CHEMBL22498
- HYDRAZINE, (alpha-METHYLPHENETHYL)-
- EINECS 200-236-6
- P 1142
- PHENIPRAZINE [INN]
- SCHEMBL163709
- SR-01000944902-1
- Pheniprazine [INN:BAN]
- EN300-274949
- Feniprazyne
- Hydrazine, 1-methyl-2-phenylethyl
- (alpha-Methylphenethyl)hydrazine
- Feniprazina
- Fenilisopropilidrazina
- CS-0286846
- PHENIPRAZINE DL-FORM [MI]
- 2-Hydrazino-1-phenylpropane
- 2-Hydrazinopropylbenzene
- Feniprazina [INN-Spanish]
- CHEBI:134773
- AKOS026733800
- beta-Phenylisopropylhydrazine
- DB09250
- SR-01000944902
- DTXSID6043838
- 55-52-7
- Catron
- Dicatron
- 1-(1-METHYL-2-PHENYLETHYL)HYDRAZINE
-
- MDL: MFCD00865946
- Inchi: InChI=1S/C9H14N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
- InChI-Schlüssel: VXTWEDPZMSVFEF-UHFFFAOYSA-N
- Lächelt: CC(CC1=CC=CC=C1)NN
Berechnete Eigenschaften
- Genaue Masse: 150.11582
- Monoisotopenmasse: 150.115698
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 3
- Komplexität: 97.7
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topologische Polaroberfläche: 38
Experimentelle Eigenschaften
- Dichte: 0.9372 (rough estimate)
- Schmelzpunkt: 25°C
- Siedepunkt: 261.79°C (rough estimate)
- Flammpunkt: 148°C
- Brechungsindex: 1.6210 (estimate)
- PSA: 38.05
(1-phenylpropan-2-yl)hydrazine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-250mg |
Pheniprazine |
55-52-7 | 98% | 250mg |
¥8486.00 | 2024-05-09 | |
Enamine | EN300-274949-0.5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.5g |
$531.0 | 2025-03-20 | |
Enamine | EN300-274949-10.0g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 10.0g |
$2928.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-500mg |
Pheniprazine |
55-52-7 | 98% | 500mg |
¥14331.00 | 2024-05-09 | |
Enamine | EN300-274949-0.1g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.1g |
$236.0 | 2025-03-20 | |
Enamine | EN300-274949-2.5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 2.5g |
$1333.0 | 2025-03-20 | |
Enamine | EN300-274949-5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 5g |
$1974.0 | 2023-09-10 | ||
Enamine | EN300-274949-0.05g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.05g |
$159.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-100mg |
Pheniprazine |
55-52-7 | 98% | 100mg |
¥6372.00 | 2024-05-09 | |
Enamine | EN300-274949-1.0g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 1.0g |
$681.0 | 2025-03-20 |
(1-phenylpropan-2-yl)hydrazine Verwandte Literatur
-
Ankita Sharma,Sumit Kr Anand,Neha Singh,Akshay Dwarkanath,Upendra Nath Dwivedi,Poonam Kakkar Food Funct. 2021 12 892
-
2. The monocation and monoanion of Re2(μ-Cl)2(μ-dppm)2Cl4(dppm = Ph2PCH2PPh2). An unusual pair of complexes possessing metal–metal bond orders of 1.5 that differ in electronic configurationKim R. Dunbar,Douglas Powell,Richard A. Walton J. Chem. Soc. Chem. Commun. 1985 114
-
3. A conformational exploration of the protonated and unprotonated macrolide antibiotic roxithromycin: comparative study by molecular dynamics and NMR spectroscopy in solutionJosyane Gharbi-Benarous,Patrick Ladam,Marcel Delaforge,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 1992 1989
-
4. Some 1-aryl 1,2,3-triazolesH. El Khadem,H. A. R. Mansour,M. H. Meshreki J. Chem. Soc. C 1968 1329
-
Akira Yanagisawa,Ryoji Miyake,Kazuhiro Yoshida Org. Biomol. Chem. 2014 12 1935
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